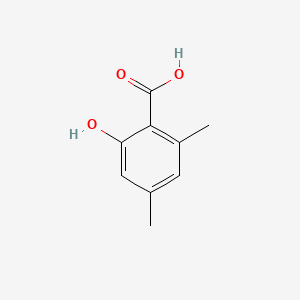

2-Hydroxy-4,6-dimethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPLEDHXOOBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213106 | |

| Record name | 4,6-Dimethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-32-7 | |

| Record name | 2-Hydroxy-4,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4,6-dimethylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Phenolic Acid

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound. The methodologies presented are grounded in established chemical principles, offering not just procedural steps but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

This compound is a substituted aromatic carboxylic acid. While not a final drug product in itself, its structural motifs—a hydroxyl group ortho to a carboxylic acid on a decorated benzene ring—make it a valuable intermediate in medicinal chemistry and organic synthesis. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, making it a tailored building block for more complex molecular architectures.

The most common and logical starting material for its synthesis is 3,5-dimethylphenol, an economically viable precursor where the substitution pattern pre-determines the final arrangement of the methyl groups. This guide will focus on the principal synthetic transformations originating from this key starting material.

Physicochemical Properties & Safety Data

A foundational understanding of the target compound's properties is critical for handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6370-32-7 | |

| Solubility | Soluble in alcohol and ether, slightly soluble in water | [2] |

Safety Considerations: As a general organic compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[2]

Core Synthetic Methodologies from 3,5-Dimethylphenol

The synthesis of this compound from 3,5-dimethylphenol primarily involves the introduction of a carboxyl group onto the aromatic ring at a position ortho to the hydroxyl group. The following sections detail the most authoritative and field-proven methods to achieve this transformation.

Method 1: Direct Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful and industrially significant method for the direct ortho-carboxylation of phenols.[3] It proceeds by heating a phenoxide salt with carbon dioxide under pressure, followed by acidic workup.[4][5]

Causality and Mechanism: The reaction's efficacy hinges on the nucleophilic character of the phenoxide ion. The negative charge on the oxygen is delocalized into the aromatic ring, making the ortho and para positions electron-rich and susceptible to electrophilic attack.[4] The key electrophile is carbon dioxide. The sodium phenoxide is believed to form a complex with CO₂, which facilitates the delivery of the carboxyl group to the ortho position. The use of sodium hydroxide as the base preferentially yields the ortho-isomer (salicylic acid derivatives), whereas potassium hydroxide can favor the para-isomer.[4] The reaction is driven to completion by the subsequent tautomerization to the more stable aromatic system.[6]

Diagram: Kolbe-Schmitt Reaction Mechanism

Caption: Mechanism of the Kolbe-Schmitt reaction for 3,5-dimethylphenol.

Experimental Protocol: ortho-Carboxylation of 3,5-Dimethylphenol

This protocol is adapted from a general method for the carboxylation of hindered phenols.[7]

-

Phenoxide Formation: In a high-pressure autoclave, thoroughly dried 3,5-dimethylphenol (1.0 equiv.) is mixed with sodium hydride (2.0-3.0 equiv.) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are crucial as water can reduce the yield.[6]

-

Solvent Addition: An appropriate high-boiling inert solvent is added.

-

Pressurization and Heating: The vessel is sealed and pressurized with carbon dioxide (CO₂) to approximately 100 atm.[4] The mixture is then heated to 125-185°C. The reaction is typically stirred for several hours. Even highly hindered phenols like 3,5-dimethylphenol can afford the carboxylated product under these conditions.[7]

-

Work-up: After cooling and carefully venting the CO₂, the reaction mixture is treated with water. The resulting aqueous solution is acidified (e.g., with dilute sulfuric or hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Method 2: Formylation via Reimer-Tiemann Reaction and Subsequent Oxidation

An alternative, two-stage approach involves an initial formylation (addition of a -CHO group) followed by oxidation to the carboxylic acid. The Reimer-Tiemann reaction is the classic method for ortho-formylation of phenols.[9][10]

Causality and Mechanism: This reaction involves the generation of dichlorocarbene (:CCl₂) as the key electrophilic species from chloroform and a strong base.[11][12] The electron-rich phenoxide ion attacks the dichlorocarbene.[9] Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic reaction conditions yields the formyl group.[10][11] This method typically favors ortho-substitution. For 3,5-dimethylphenol, the expected product is 4,6-dimethyl-2-hydroxybenzaldehyde.[13]

The second stage requires a selective oxidation of the aldehyde functional group to a carboxylic acid without affecting the phenol or the aromatic ring. Standard reagents like potassium permanganate (KMnO₄) or Tollens' reagent can be employed for this transformation.

Diagram: Reimer-Tiemann and Oxidation Workflow

Caption: Workflow for synthesis via formylation and subsequent oxidation.

Experimental Protocol: Two-Stage Synthesis

Part A: Reimer-Tiemann Formylation [11]

-

Reaction Setup: 3,5-dimethylphenol (1.0 equiv.) is dissolved in an aqueous solution of sodium hydroxide (e.g., 8.0 equiv. in a 2:1 ethanol/water mixture). The solution is heated to approximately 70°C.

-

Reagent Addition: Chloroform (2.0 equiv.) is added dropwise to the heated solution over 1 hour while stirring vigorously. The reaction is typically exothermic once initiated.[9]

-

Reaction: The mixture is stirred at 70°C for an additional 3 hours.

-

Work-up: After cooling, the solvent (ethanol) is removed under reduced pressure. The remaining aqueous solution is acidified to pH 4-5 and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated to yield crude 4,6-dimethyl-2-hydroxybenzaldehyde, which can be purified by column chromatography or recrystallization.

Part B: Oxidation of the Aldehyde

-

Reaction Setup: The purified 4,6-dimethyl-2-hydroxybenzaldehyde from Part A is dissolved in a suitable solvent (e.g., aqueous acetone or pyridine).

-

Oxidant Addition: A solution of potassium permanganate (KMnO₄) is added portion-wise while monitoring the temperature.

-

Reaction: The mixture is stirred until the characteristic purple color of the permanganate disappears, indicating the reaction is complete.

-

Work-up: The manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is acidified, which precipitates the desired carboxylic acid.

-

Purification: The crude this compound is collected by filtration and purified by recrystallization.

Method 3: Multi-step Synthesis via a Grignard Reagent

The Grignard reaction provides a robust and versatile, albeit multi-step, route to carboxylic acids from aryl halides. This pathway requires the initial conversion of 3,5-dimethylphenol to a stable aryl halide.

Causality and Mechanism:

-

Halogenation: The phenolic hydroxyl group must first be converted to a halide (e.g., bromide) to enable Grignard reagent formation. This cannot be done directly and usually involves converting the phenol to a more suitable intermediate first. A more practical approach is to start from a halogenated xylene, if available, or to develop a specific synthesis for 3-bromo-5-methylphenol or a related precursor.

-

Grignard Reagent Formation: The aryl halide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent.[14][15] This step is highly sensitive to moisture, as any protic solvent will protonate and destroy the reagent.

-

Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice). This forms a magnesium carboxylate salt.

-

Protonation: An acidic work-up protonates the carboxylate salt to yield the final carboxylic acid.[16][17]

Diagram: Grignard Synthesis Workflow

Caption: General workflow for benzoic acid synthesis via a Grignard reagent.

Experimental Protocol: Grignard Carboxylation

(Note: This protocol assumes the availability of a suitable aryl bromide precursor, such as 2-bromo-1,3,5-trimethylbenzene, as the direct halogenation of 3,5-dimethylphenol is non-trivial for this specific pathway.)

-

Apparatus Setup: All glassware must be rigorously dried in an oven to remove all traces of water.[16] The reaction is assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Formation: Magnesium turnings (1.1 equiv.) are placed in a flask with anhydrous diethyl ether. A small amount of the aryl bromide (1.0 equiv.) dissolved in ether is added. The reaction is initiated, often with gentle warming or the addition of an iodine crystal.[16] Once initiated, the remaining aryl bromide solution is added dropwise to maintain a gentle reflux.

-

Carboxylation: The prepared Grignard reagent is transferred via cannula into a separate flask containing a large excess of crushed dry ice, with vigorous stirring.[16] This step must be done quickly to minimize condensation of atmospheric moisture on the dry ice.

-

Work-up: After the excess dry ice has sublimed, the reaction is quenched by the slow addition of aqueous acid (e.g., 6 M HCl).[16]

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then extracted with an aqueous base (e.g., NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer. This aqueous layer is then separated and re-acidified to precipitate the pure this compound, which is collected by filtration.

Comparative Analysis of Synthetic Routes

| Method | Key Precursor | Number of Steps | Yield | Key Advantages | Key Disadvantages |

| Kolbe-Schmitt | 3,5-Dimethylphenol | 1 (direct) | Good-Excellent | Atom-economical; direct C-H carboxylation. | Requires high pressure and temperature; sensitive to conditions. |

| Reimer-Tiemann | 3,5-Dimethylphenol | 2 | Moderate | Uses common lab reagents; avoids high pressure. | Two distinct reaction stages; oxidation step can have side reactions; lower overall yield. |

| Grignard | Aryl Halide | 2-3 | Good | Highly reliable and versatile for many substrates. | Requires a halogenated precursor; strictly anhydrous conditions are mandatory. |

Conclusion

The synthesis of this compound is most directly and efficiently achieved via the Kolbe-Schmitt reaction starting from 3,5-dimethylphenol. This method, while requiring specialized high-pressure equipment, is superior in terms of atom economy and step count. For laboratories not equipped for high-pressure reactions, the Reimer-Tiemann formylation followed by oxidation offers a viable, albeit longer, alternative using standard glassware and reagents. The Grignard pathway remains a fundamentally sound but less practical option for this specific target unless a suitable halogenated precursor is readily available, as it would add significant complexity to the overall synthesis starting from the parent phenol. The choice of method will ultimately depend on the available equipment, scale, and economic considerations of the research or development program.

References

- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. future4200.com [future4200.com]

- 8. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer-Tiemann_reaction [chemeurope.com]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. leah4sci.com [leah4sci.com]

- 16. DSpace [open.bu.edu]

- 17. mason.gmu.edu [mason.gmu.edu]

chemical properties of 2-Hydroxy-4,6-dimethylbenzoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-4,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 6370-32-7), a versatile aromatic carboxylic acid. With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.18 g/mol , this compound serves as a critical intermediate and building block in various fields, including pharmaceutical development, agrochemicals, and cosmetics.[1] This document details its synthesis, primarily via the Kolbe-Schmitt reaction, its detailed physicochemical and spectroscopic profile, its chemical reactivity, and its applications in modern research and industry. The content is structured to provide not just data, but also the scientific rationale behind its properties and experimental methodologies, offering valuable insights for professionals in drug discovery and chemical synthesis.

Introduction: A Molecule of Strategic Importance

This compound, a substituted salicylic acid derivative, is a compound of significant interest due to its unique structural features: a carboxylic acid, a phenolic hydroxyl group, and two methyl groups on the benzene ring.[1] This specific arrangement of functional groups governs its reactivity, solubility, and biological activity, making it an invaluable scaffold in medicinal chemistry.[1][2] Its utility is particularly noted in the synthesis of novel anti-inflammatory and analgesic agents, where its structure can be precisely modified to enhance efficacy and target specificity.[1][3] This guide serves as a senior-level resource, elucidating the core chemical principles that make this molecule a preferred choice in complex synthetic applications.

Synthesis and Manufacturing

The most direct and industrially relevant method for synthesizing this compound is the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via the Kolbe-Schmitt reaction .[4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of hydroxybenzoic acid synthesis.

Causality in the Kolbe-Schmitt Reaction

The reaction proceeds by first converting the phenol into its more nucleophilic phenoxide salt using a strong base, typically sodium hydroxide.[7][8] The sodium phenoxide then attacks carbon dioxide, a weak electrophile. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) and reaction conditions (temperature, pressure) is critical for directing the carboxylation to the desired position.[4][6] For sodium phenoxide, the reaction preferentially occurs at the ortho position due to the formation of a stable six-membered ring intermediate involving the sodium ion, the phenoxide oxygen, and the carbon dioxide.[5][8] The electron-donating methyl groups at the 3- and 5- positions of the starting phenol further activate the ring towards electrophilic attack, specifically at the C2, C4, and C6 positions. Steric hindrance from the methyl groups favors substitution at the C2 position, leading to the desired product.

Visualizing the Synthesis: Kolbe-Schmitt Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a solid product with the expected melting point and spectroscopic characteristics.

-

Drying of Reagents: Ensure all glassware and reagents, particularly the 3,5-dimethylphenol, are thoroughly dried. The presence of water can significantly decrease the yield by consuming the phenoxide intermediate.[4]

-

Phenoxide Formation: In a high-pressure autoclave, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable high-boiling inert solvent (e.g., toluene). Add sodium hydroxide (1.1 eq) pellets and heat the mixture to ~130°C with stirring to form the sodium phenoxide salt. Water is removed azeotropically.

-

Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide gas to approximately 100 atm. Increase the temperature to 150-160°C and maintain vigorous stirring for 6-8 hours.

-

Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mixture to a beaker and dissolve it in hot water.

-

Acidification: While stirring, slowly acidify the aqueous solution with dilute sulfuric acid until the pH is ~2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to obtain the pure product.

-

Characterization: Dry the purified crystals under vacuum. Determine the melting point and confirm the structure using NMR and IR spectroscopy.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are established through a combination of its physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [9] |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White crystalline solid | [10] |

| Monoisotopic Mass | 166.06299 Da | [9] |

| Predicted XlogP | 2.4 | [9] |

| Predicted pKa | ~4 (Carboxylic Acid) | [10] |

| Solution Behavior | In apolar solvents, it is expected to form hydrogen-bonded dimers.[11][12][13] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are based on established principles for substituted benzoic acids and related structures.[11][14][15]

Table 2: Key Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 11.0-13.0 ppm (s, 1H) | Deshielded, acidic proton, often broad. |

| Phenolic Hydroxyl (-OH) | δ 9.0-10.0 ppm (s, 1H) | Intramolecular H-bonding with carboxyl shifts it downfield. | |

| Aromatic Proton (Ar-H) | δ 6.5-6.7 ppm (s, 2H) | Two equivalent protons at C3 and C5. | |

| Methyl Protons (-CH₃) | δ 2.1-2.5 ppm (s, 6H) | Two equivalent methyl groups at C4 and C6. | |

| ¹³C NMR | Carboxylic Carbon (-C=O) | δ 170-175 ppm | Characteristic chemical shift for a carboxylic acid. |

| Aromatic C-O | δ 160-165 ppm (C2), δ 155-160 ppm (C4) | Carbons attached to electron-donating oxygen atoms are deshielded. | |

| Aromatic C-H | δ 110-115 ppm (C3, C5) | Shielded by ortho/para directing groups. | |

| Aromatic C-C | δ 105-110 ppm (C1), δ 140-145 ppm (C6) | Quaternary carbons with varied electronic environments. | |

| Methyl Carbons (-CH₃) | δ 20-25 ppm | Typical range for aromatic methyl carbons. | |

| IR Spectroscopy | O-H Stretch (Carboxylic) | 2500-3300 cm⁻¹ (broad) | Characteristic broad band due to hydrogen bonding. |

| C=O Stretch (Carboxylic) | 1680-1710 cm⁻¹ (strong) | Typical for an aromatic carboxylic acid. Intramolecular H-bonding may lower the frequency. | |

| C-O Stretch | 1200-1320 cm⁻¹ | Associated with the carboxylic acid and phenol C-O bonds. | |

| Aromatic C=C Stretch | 1580-1620 cm⁻¹ | Multiple bands characteristic of the benzene ring. | |

| Mass Spectrometry | [M+H]⁺ | m/z 167.07027 | Predicted value for the protonated molecule.[9] |

| (ESI+) | [M+Na]⁺ | m/z 189.05221 | Predicted value for the sodium adduct.[9] |

| [M-H]⁻ | m/z 165.05571 | Predicted value for the deprotonated molecule.[9] |

Protocol: Spectroscopic Characterization

-

Sample Preparation:

-

NMR: Dissolve ~10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -COOH protons.

-

IR (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Infuse the sample solution into an ESI-mass spectrometer and acquire spectra in both positive and negative ion modes.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.

-

Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

-

Identify the key functional group vibrations in the IR spectrum.

-

Confirm the molecular weight from the molecular ion peaks ([M+H]⁺, [M-H]⁻) in the mass spectrum.

-

Chemical Reactivity and Derivatization

The reactivity of this compound is a composite of its three key functional groups. This predictable reactivity allows it to be used as a versatile starting material for more complex molecules.

-

Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification (e.g., with an alcohol under acidic conditions or via the acid chloride) and conversion to amides .[16]

-

Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form esters or alkylated to form ethers (e.g., Williamson ether synthesis). Its acidity also allows it to participate in base-catalyzed reactions.

-

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho, para-directing hydroxyl group and the two methyl groups. The available position for substitution is C5. However, the existing substitution pattern presents considerable steric hindrance, which may require forcing conditions for further reactions.

Visualizing Key Derivatization Pathways

References

- 1. chemimpex.com [chemimpex.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. aakash.ac.in [aakash.ac.in]

- 9. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 10. chembk.com [chembk.com]

- 11. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. prepchem.com [prepchem.com]

2-Hydroxy-4,6-dimethylbenzoic acid CAS number and structure

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzoic Acid

Overview and Strategic Importance

This compound is a substituted aromatic carboxylic acid that holds significant value as a versatile chemical intermediate. Its structure, featuring a benzoic acid core with hydroxyl and dimethyl functional groups, imparts a unique combination of reactivity and solubility that makes it a crucial building block in various high-value industries.[1] For professionals in drug development and agrochemical research, this compound serves as a key precursor in the synthesis of complex active molecules, including anti-inflammatory agents, analgesics, herbicides, and pesticides.[1] Its utility also extends to the cosmetics sector, where it is leveraged for its antioxidant properties.[1] This guide provides a comprehensive technical overview of its chemical identity, properties, applications, analytical methodologies, and safety protocols, designed for researchers and scientists engaged in its use.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational to its application in research and development. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 6370-32-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-hydroxy-4,6-dimethylbenzoate | [1] |

| InChI | InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12) | [3] |

| SMILES | CC1=CC(=C(C(=C1)O)C(=O)O)C | [3] |

| Appearance | Light cream powder/solid | [4] |

| Storage Conditions | Store at 0-8°C | [1] |

Chemical Structure

The functionality of this compound is dictated by its molecular architecture. The carboxylic acid group (-COOH) and the hydroxyl group (-OH) are ortho to each other on the benzene ring, which allows for intramolecular hydrogen bonding, influencing its acidity and reactivity. The two methyl groups (-CH₃) at positions 4 and 6 enhance its lipophilicity and sterically influence the reactivity of the adjacent functional groups.[1]

Caption: 2D structure of this compound.

Synthesis and Formulation

While specific, detailed synthesis routes for this compound are proprietary, its structure suggests that its synthesis would likely follow established methodologies for substituted benzoic acids. A plausible approach involves the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via a Kolbe-Schmitt-type reaction, where the phenoxide is treated with carbon dioxide under pressure and heat to introduce the carboxylic acid group ortho to the hydroxyl.

Alternatively, multi-step syntheses starting from toluene or xylene derivatives are also feasible, involving steps like nitration, reduction, and acylation to build the desired substitution pattern.[5] For instance, a process could involve the nitration of toluene, followed by reduction to obtain dimethyltoluene, and finally, an acylation reaction to yield the final product.[5]

Applications in Drug Development and Industry

The utility of this compound is broad, with significant applications in several research-intensive sectors.

-

Pharmaceutical Development : It serves as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure is a valuable scaffold for creating novel anti-inflammatory and analgesic drugs. The hydroxyl and carboxylic acid groups provide reactive sites for derivatization, allowing medicinal chemists to modulate the compound's pharmacokinetic and pharmacodynamic properties to optimize efficacy and safety.[1][6]

-

Agrochemicals : In agriculture, it is used to produce potent and selective herbicides and pesticides.[1] The specific substitution pattern on the benzene ring is crucial for achieving targeted biological activity against weeds and pests while aiming for minimal environmental impact.[1]

-

Cosmetics Industry : The compound is incorporated into skincare formulations for its antioxidant properties, which help protect the skin from oxidative stress caused by environmental factors.[1][5]

Analytical Methodologies for Quantification

Accurate quantification is essential for quality control, impurity profiling, and pharmacokinetic studies.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing hydroxybenzoic acids.

Caption: General workflow for the quantification of this compound via HPLC-UV.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the routine analysis of aromatic acids. The aromatic ring of the compound allows for strong UV absorbance, making detection sensitive and reliable.

Exemplary HPLC-UV Protocol:

This protocol is based on established methods for structurally similar hydroxybenzoic acids and serves as a validated starting point for method development.[7][8]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 mm x 150 mm. The C18 stationary phase is chosen for its excellent retention of moderately polar aromatic compounds.[7]

-

Mobile Phase: A gradient elution using 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A gradient is often necessary to ensure good separation from impurities and to elute the analyte with a sharp peak shape.[8]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[7]

-

Detection Wavelength: 230 nm. This wavelength is selected based on the UV absorbance maximum for many benzoic acid derivatives.[7]

-

Injection Volume: 10 µL.[7]

-

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve the sample or standard in the mobile phase (or a compatible solvent like methanol/water) to achieve a concentration within the expected calibration range (e.g., 1-100 µg/mL).[7]

-

Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

-

Method Performance Comparison

While specific validation data for this compound is not widely published, the table below provides typical performance characteristics for analytical methods used for similar benzoic acid derivatives, offering a reliable benchmark for method development and validation.[7]

Table 2: Comparison of Analytical Method Performance

| Parameter | HPLC-UV | GC-MS (with Derivatization) |

| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (%RSD) | < 2% | < 10% |

| Sample Throughput | Moderate | Low to Moderate |

| (Note: Data is based on typical performance for benzoic acid derivatives and serves as a general guide.[7]) |

The choice between HPLC and GC-MS often depends on the required sensitivity and the complexity of the sample matrix. GC-MS offers higher sensitivity but requires a derivatization step (e.g., silylation) to increase the volatility of the acidic analyte, which adds time and complexity to the sample preparation.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Based on safety data for structurally related compounds, this compound should be handled with care.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Can be harmful if swallowed.[4][9]

-

Handling: Use only in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] For long-term stability, storage at 0-8°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and a diverse range of applications, particularly in the pharmaceutical and agrochemical sectors. Its synthesis and derivatization are central to the development of new therapeutic agents and crop protection technologies. A thorough understanding of its properties, coupled with robust analytical methods for its quantification and strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6370-32-7 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxy-4,6-dimethylbenzoic Acid

Foreword: Charting the Scientific Lineage of a Niche Phenolic Acid

In the vast and intricate world of natural products and synthetic chemistry, the history of a specific molecule is often a tapestry woven from the threads of broader scientific discovery. This guide delves into the technical history and synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid, a compound whose individual discovery narrative is not prominently recorded in the annals of chemical literature. Therefore, to provide a comprehensive and scientifically rigorous account, we will explore its story through the lens of its more famous chemical relatives, the naturally occurring phenolic acids, and specifically, the archetypal orsellinic acid. This approach allows us to build a robust understanding of its likely origins, its synthesis, and its place within the landscape of bioactive molecules. For the researcher, scientist, or drug development professional, this guide is intended to be a foundational resource, blending historical context with practical, modern synthetic protocols.

The Foundational Archetype: Orsellinic Acid and the Dawn of Phenolic Acid Chemistry

The story of this compound is intrinsically linked to the broader class of hydroxybenzoic acids, many of which have been isolated from natural sources for centuries. The most pertinent progenitor in this context is o-orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid).

First isolated from lichens, orsellinic acid is a cornerstone of natural product chemistry.[1] It is a key structural component of depsides, which are esters of two or more phenolic acid molecules, commonly found in lichens.[1] The biosynthesis of orsellinic acid proceeds via the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants.[1][2] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a complex carbon skeleton.[3][4] The study of orsellinic acid and its derivatives laid the groundwork for understanding the biosynthesis and chemical properties of a vast array of phenolic compounds.

Biosynthesis: Nature's Blueprint for Phenolic Acids

The biosynthesis of orsellinic acid serves as a model for understanding the natural origins of related compounds like this compound. The process is initiated by a polyketide synthase (PKS) enzyme.[3][5]

Caption: Generalized polyketide pathway for orsellinic acid biosynthesis.

This fundamental pathway highlights how nature constructs a diverse array of phenolic structures from simple building blocks. It is plausible that variations of this pathway, involving different starting units or tailoring enzymes, could lead to the natural production of other substituted hydroxybenzoic acids.

Synthetic Approaches: From Historical Methods to Modern Protocols

While a specific, celebrated "first synthesis" of this compound is not readily found in historical literature, the synthesis of related phenolic acids has been a subject of organic chemistry for over a century. Early methods for the synthesis of phenolic compounds often involved harsh conditions and offered limited control over regioselectivity. The development of more sophisticated synthetic strategies has been driven by the need for pure, well-characterized compounds for biological screening and as intermediates in the synthesis of more complex molecules.

A European patent from 1982 describes a process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids, including the methyl ester of 2,6-dimethyl-4-hydroxybenzoic acid, via the dehydrogenation of a cyclohexenonecarboxylic acid ester.[6] This indicates that by the latter half of the 20th century, there was established industrial interest in this class of compounds, likely for applications in fungicides and other specialty chemicals.[6]

More recently, a 2020 Chinese patent details a method for synthesizing 2,4-dihydroxy-3,6-dimethylbenzoic acid, a close analogue, from a natural precursor, 4-O-desmethylbarbaric acid, which is produced by the fermentation of Aspergillus terreus.[7] This approach, which involves the hydrolysis of the natural product, represents a modern, bio-based route to this class of compounds. The synthesis of the target molecule, this compound, can be envisaged through similar strategies, potentially involving the selective dehydroxylation of a dihydroxy precursor or the direct synthesis from appropriately substituted starting materials.

Experimental Protocol: Synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid from 4-O-demethylbarbituric acid

The following protocol is adapted from the method described in Chinese patent CN111116370A for a closely related compound and illustrates a modern approach that could be adapted for the synthesis of this compound.[7] This method highlights the use of a naturally derived starting material.

Step 1: Production of 4-O-demethylbarbituric acid via Fermentation

-

Prepare a seed culture of Aspergillus terreus MEFC06 in a suitable liquid medium.

-

Inoculate a production-scale fermentation medium with the seed culture.

-

Conduct the fermentation under controlled conditions (temperature, pH, aeration) to produce 4-O-demethylbarbituric acid.

-

After fermentation, separate the biomass and purify the 4-O-demethylbarbituric acid from the fermentation broth using chromatographic techniques.

Step 2: Acid Hydrolysis of 4-O-demethylbarbituric acid

-

Dissolve the purified 4-O-demethylbarbituric acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer.

-

Stir the reaction mixture in a water bath to maintain a controlled temperature.

-

After the reaction is complete (monitored by a suitable method such as TLC or HPLC), quench the reaction by carefully adding the mixture to ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Collect the organic phase, concentrate it under reduced pressure, and dry the residue to obtain 2,4-dihydroxy-3,6-dimethylbenzoic acid.[7]

Caption: Workflow for the synthesis of a 2-hydroxy-dimethylbenzoic acid analogue.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6370-32-7 | [8] |

| Molecular Formula | C₉H₁₀O₃ | [9] |

| Molecular Weight | 166.18 g/mol | [8] |

| IUPAC Name | This compound | [9] |

| SMILES | CC1=CC(=C(C(=C1)O)C(=O)O)C | [9] |

| InChIKey | OQDPLEDHXOOBPW-UHFFFAOYSA-N | [9] |

Applications and Biological Relevance

This compound is recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its structure, featuring a hydroxyl group and two methyl groups on a benzoic acid backbone, imparts specific reactivity and solubility characteristics.[8]

The broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][10] While specific biological activity data for this compound is not extensively published, its structural similarity to other bioactive phenolic acids suggests potential in these areas. It is utilized in research for the development of anti-inflammatory and analgesic agents, as well as in the formulation of herbicides and pesticides.[8] Its antioxidant properties also make it a candidate for inclusion in cosmetic and skincare products to protect against oxidative stress.[8]

Conclusion and Future Outlook

The history of this compound is a compelling example of how the scientific narrative of a molecule can be understood through its chemical lineage. While its own "discovery" moment may be lost to the historical record, its relationship to the well-documented world of natural phenolic acids, like orsellinic acid, provides a rich context for its study. Modern synthetic methods, including those that leverage natural product precursors, have made this and related compounds accessible for further investigation. As research into the therapeutic potential of phenolic compounds continues to expand, it is likely that this compound and its derivatives will find new and important applications in drug discovery, materials science, and agriculture. The foundation laid by early natural product chemists continues to support the innovations of today's researchers.

References

- 1. Orsellinic acid - Wikipedia [en.wikipedia.org]

- 2. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters - Google Patents [patents.google.com]

- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Hydroxy-Dimethylbenzoic Acids

Editor's Note: This guide provides a comprehensive framework for the crystal structure analysis of hydroxy-dimethylbenzoic acids. As the specific crystal structure for 2-Hydroxy-4,6-dimethylbenzoic acid is not publicly available in crystallographic databases at the time of writing, this document will use the closely related and structurally significant molecule, Salicylic Acid (2-Hydroxybenzoic Acid) , as a primary exemplar. The principles, protocols, and analytical insights detailed herein are directly applicable to the target molecule and its isomers, providing a robust template for researchers, scientists, and drug development professionals.

Abstract

Understanding the three-dimensional atomic arrangement of active pharmaceutical ingredients is fundamental to modern drug development and materials science. This technical guide outlines the complete workflow for the single-crystal X-ray diffraction analysis of aromatic hydroxy acids, using salicylic acid as a case study to illustrate the core principles relevant to its dimethylated analogs like this compound. We delve into the causality behind experimental choices in synthesis, crystallization, and data analysis. The protocols described are designed as a self-validating system, ensuring technical accuracy and trustworthiness for researchers aiming to elucidate and interpret crystal structures.

Introduction: The Structural Significance of Substituted Salicylic Acids

Salicylic acid and its derivatives, including this compound, are a cornerstone of medicinal chemistry. Their biological activity is intimately linked to their molecular geometry and the intermolecular interactions they form in the solid state. The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring creates a rich landscape of potential hydrogen-bonding motifs. These interactions govern critical physicochemical properties such as solubility, dissolution rate, melting point, and crystal packing, which in turn affect bioavailability and formulation stability.

Single-crystal X-ray diffraction is the definitive technique for unambiguously determining this three-dimensional structure.[1] By elucidating the precise atomic coordinates, we can understand the subtle interplay of intramolecular forces that dictate molecular conformation and the supramolecular synthons that build the bulk crystal lattice.

The Experimental Blueprint: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure follows a logical, multi-stage process. Each step is critical for the success of the final analysis.

Caption: The comprehensive workflow for crystal structure determination.

Synthesis and Purification

The synthesis of salicylic acid and its analogues is classically achieved via the Kolbe-Schmitt reaction , a robust method chosen for its high yield and industrial scalability.

Protocol: Synthesis of Salicylic Acid

-

Phenoxide Formation: Sodium phenoxide is prepared by treating phenol with a strong base like sodium hydroxide. This step is critical as the phenoxide ion is much more reactive than phenol towards electrophilic aromatic substitution.

-

Carboxylation: The dry sodium phenoxide is heated under a high pressure of carbon dioxide (100 atm, 125°C). The CO₂ acts as the electrophile, and the reaction preferentially adds the carboxyl group at the ortho position to the hydroxyl group.

-

Acidification: The resulting sodium salicylate is dissolved in water and treated with a strong acid, such as sulfuric acid. This protonates the carboxylate, precipitating the crude salicylic acid.

-

Purification: For crystallographic-grade material, purification is paramount. Recrystallization from hot water is a highly effective method to remove impurities, yielding pure salicylic acid.[2]

-

Expert Insight: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring high recovery of the purified product.

Single Crystal Growth

The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to produce a well-ordered, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. A common choice for compounds like salicylic acid is an ethanol/water or acetone/water mixture. The right solvent system is found through small-scale screening.

-

Solution Preparation: Create a saturated or near-saturated solution at room temperature.

-

Slow Evaporation: The solution is placed in a vial, loosely capped or covered with parafilm containing small perforations. This allows the solvent to evaporate slowly over several days to weeks.

-

Nucleation and Growth: As the solvent evaporates, the solution becomes supersaturated, promoting the formation of nucleation sites and the subsequent slow growth of large, well-ordered crystals.[3][4]

Single-Crystal X-ray Diffraction: Data to Structure

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.

Data Collection

Protocol:

-

Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

-

Instrumentation: Data is collected on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive area detector (e.g., a CCD or CMOS detector).

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range to ensure a complete dataset.

Structure Solution and Refinement

The collected diffraction intensities are used to solve and refine the crystal structure.

Protocol:

-

Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection (spot). The data is corrected for experimental factors like absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software like SHELXT. This provides a preliminary model of the molecule.

-

Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model. Hydrogen atoms are typically placed in calculated positions or located from the difference electron density map.

Structural Analysis of Salicylic Acid: An Exemplar

The refined crystal structure of salicylic acid provides a wealth of information directly relevant to its more complex derivatives.

Table 1: Crystallographic Data for Salicylic Acid

| Parameter | Value | Source |

| Empirical Formula | C₇H₆O₃ | CSD Entry: SALIAC01 |

| Formula Weight | 138.12 | CSD Entry: SALIAC01 |

| Crystal System | Monoclinic | CSD Entry: SALIAC01 |

| Space Group | P2₁/c | CSD Entry: SALIAC01 |

| a (Å) | 11.53(1) | CSD Entry: SALIAC01 |

| b (Å) | 4.99(1) | CSD Entry: SALIAC01 |

| c (Å) | 11.23(1) | CSD Entry: SALIAC01 |

| β (°) | 91.0(1) | CSD Entry: SALIAC01 |

| Volume (ų) | 646.2 | CSD Entry: SALIAC01 |

| Z | 4 | CSD Entry: SALIAC01 |

| Final R1 [I > 2σ(I)] | 0.057 | CSD Entry: SALIAC01 |

The Molecular Structure: Intramolecular Interactions

The most prominent feature of the salicylic acid molecule is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid. This interaction creates a stable six-membered ring, which holds the molecule in a planar conformation. This is a classic S(6) graph set motif. This intramolecular bond is a defining characteristic and would be expected to persist in derivatives like this compound, influencing their chemical properties.

Supramolecular Structure: Intermolecular Assembly

In the crystal lattice, individual salicylic acid molecules are linked together by strong intermolecular forces. The dominant interaction is the formation of centrosymmetric dimers . Two molecules are connected by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly robust and predictable supramolecular synthon in carboxylic acids, described by the graph set notation R²₂(8). These dimers then pack into layers within the crystal.

Caption: Key hydrogen bonding motifs in salicylic acid.

Conclusion and Outlook

This guide has detailed the rigorous, multi-step process of crystal structure analysis, using salicylic acid as a scientifically robust proxy for this compound. The workflow—from targeted synthesis and meticulous crystallization to precise X-ray data collection and refinement—provides the foundation for understanding the solid-state properties of a molecule. The analysis reveals that the structure of such compounds is governed by a strong intramolecular hydrogen bond, leading to molecular planarity, and a highly stable intermolecular carboxylic acid dimer motif, which dictates the crystal packing. These fundamental insights are indispensable for professionals in drug development and materials science, enabling the rational design of crystalline materials with tailored physical and biological properties.

References

literature review on 2-Hydroxy-4,6-dimethylbenzoic acid and its derivatives

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzoic Acid and Its Derivatives: From Synthesis to Therapeutic Applications

Introduction: The Versatility of a Substituted Phenolic Scaffold

This compound is an aromatic carboxylic acid distinguished by a benzene ring functionalized with a hydroxyl group, a carboxyl group, and two methyl groups.[1] This specific substitution pattern enhances its reactivity and solubility, making it an invaluable scaffold and key intermediate in the synthesis of more complex molecules.[2] While modest in its own biological activity, its true potential is unlocked through chemical derivatization. Researchers and drug development professionals utilize this core structure to create novel compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[2][3] Beyond pharmaceuticals, its derivatives find use in the cosmetic industry for their antioxidant properties and in agriculture as components of herbicides and pesticides.[2] This guide provides a comprehensive exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, offering field-proven insights for researchers and scientists.

PART 1: Synthetic Strategies and Chemical Logic

The therapeutic efficacy of this compound derivatives is intrinsically linked to their chemical structure. Strategic modification of the core scaffold—particularly at the carboxylic acid and phenolic hydroxyl groups—is the primary method for developing compounds with enhanced biological activity and optimized physicochemical properties.

Rationale for Derivatization

The conversion of the carboxylic acid to various esters, amides, or hydrazones allows for the systematic modulation of properties critical for target engagement and pharmacokinetics. These modifications can alter lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing how the molecule interacts with its biological target and behaves within a physiological system.[4] Similarly, modification of the phenolic hydroxyl group, for example through methylation to form a methoxy group, can significantly impact the compound's antioxidant potential and its ability to participate in key biological interactions.[5]

General Synthetic Workflow

The synthesis of derivatives typically begins with the core this compound or a closely related precursor. The process involves a series of chemical transformations, followed by rigorous purification and characterization to ensure the identity and purity of the final product.

Caption: General Synthetic and Analytical Workflow.

PART 2: Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several disease areas.

Anticancer Activity: Targeting Cancer Stem Cells

Recent research has highlighted the potent anti-cancer activity of derivatives of the structurally related lichen metabolite, diffractaic acid. In one study, synthetic analogues were evaluated for their ability to suppress the traits of colorectal cancer stem cells (CSCs), which are known to drive tumor growth, metastasis, and chemoresistance.[5]

One particularly effective compound, designated TU3, was found to target aldehyde dehydrogenase 1 (ALDH1), a key marker and functional regulator of CSCs. By inhibiting ALDH1, the compound effectively attenuated the survival mechanisms of these cells. This inhibition cascaded through multiple critical oncogenic signaling pathways.[5]

Caption: Inhibition of CSC signaling pathways by a diffractaic acid analog.

Enzyme Inhibition

The 2-hydroxybenzoic acid scaffold has proven to be a fertile ground for discovering novel enzyme inhibitors.

-

SIRT5 Inhibition: Sirtuin 5 (SIRT5) is a deacetylase involved in regulating multiple metabolic pathways and is considered a potential target for cancer therapy. Through thermal shift screening, a derivative bearing the 2-hydroxybenzoic acid functional group was identified as a novel, selective SIRT5 inhibitor. Subsequent optimization led to a 10-fold improvement in potency, demonstrating the scaffold's promise for developing targeted therapeutics.[6]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, which is associated with impaired cholinergic transmission, hydroxybenzoic acid derivatives have been developed as dual-target ligands. These compounds act as both mitochondriotropic antioxidants and cholinesterase (ChE) inhibitors, addressing two key pathological features of the disease.[7]

Anti-inflammatory and Antioxidant Effects

Liver inflammation, often driven by oxidative stress, can lead to significant tissue injury. The derivative 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to exert potent hepatoprotective effects in preclinical models of liver toxicity.[8] HMBA administration led to a reduction in serum transaminases (markers of liver damage), decreased hepatic lipid peroxidation, and restored glutathione levels. Mechanistically, it was found to modulate the levels of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6, showcasing its anti-inflammatory and antioxidant capabilities.[8][9]

Antimicrobial Activity

Various derivatives have been tested for their ability to inhibit the growth of pathogenic microbes.

-

Antifungal Activity: In assays against the fungus Cladosporium sphaerospermum, methyl 2,4-dihydroxy-6-n-pentylbenzoate, a related derivative, showed the highest antifungal activity.[10][11]

-

Antibacterial Activity: Esters of 2,4-dihydroxy-6-n-pentylbenzoic acid were active against both Staphylococcus aureus and Escherichia coli. The presence of a free hydroxyl group at the C-4 position was found to be important for activity against S. aureus.[10]

PART 3: Quantitative Data Summary

The biological activity of these derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the lethal dose, 50% (LD₅₀). These values provide a standardized measure of a compound's potency and toxicity.

| Compound Class/Name | Target/Assay | Organism/Cell Line | Activity (IC₅₀ / LD₅₀) | Reference |

| Cholinesterase Inhibitors | Butyrylcholinesterase (BChE) | N/A (Enzyme Assay) | IC₅₀ = 85 nM (AntiOxBEN1) | [7] |

| Acetylcholinesterase (AChE) | N/A (Enzyme Assay) | IC₅₀ = 7.2 µM (Compound 18) | [7] | |

| SIRT5 Inhibitors | SIRT5 | N/A (Enzyme Assay) | IC₅₀ = 2.6 µM (Hit Compound) | [4] referring to[6] |

| SIRT5 | N/A (Enzyme Assay) | IC₅₀ = 260 nM (Optimized Cpd 43) | [6] | |

| Cytotoxic Agents | Cytotoxicity vs. Cancer Cells | LN-229 (Glioblastoma) | IC₅₀ = 0.77 µM (Cpd 21) | [4] |

| Toxicity Data | Brine Shrimp Lethality Assay | Artemia salina | LD₅₀ = 24.1 µM (Perlatolic Acid) | [10] |

| Brine Shrimp Lethality Assay | Artemia salina | LD₅₀ = 27.2 µM (Methyl Ester) | [10] |

PART 4: Key Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, based on established procedures.[4][5][6]

Protocol 1: Synthesis of a 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic Acid

This protocol is adapted from the synthesis of diffractaic acid analogs and represents a common methylation and hydrolysis sequence.[5]

-

Step 1: Methylation of the Precursor:

-

Dissolve the starting material, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (1.0 eq), in anhydrous DMF (dimethylformamide).

-

Add K₂CO₃ (1.1 eq) to the solution, followed by methyl iodide (1.0 eq) at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at 50 °C for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture through a pad of celite to remove inorganic salts.

-

Dilute the filtrate with ethyl acetate and acidify with 3 M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate.[5]

-

-

Step 2: Saponification (Alkaline Hydrolysis):

-

Dissolve the purified methyl ester from Step 1 (1.0 eq) in methanol (MeOH).

-

Add a solution of potassium hydroxide (KOH) (10 eq) in MeOH.

-

Reflux the mixture for 48 hours.

-

After cooling to room temperature, acidify the solution with 1 N HCl.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the resulting solid by column chromatography to obtain the final product, 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.[5]

-

Protocol 2: Structural Characterization by NMR Spectroscopy

This protocol outlines the general procedure for confirming the chemical structure of a synthesized derivative.[9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum to analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values of the different proton signals. This data provides a detailed fingerprint of the molecule's structure, confirming the success of the synthesis. For example, the ¹H NMR spectrum of 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid in DMSO-d₆ would show characteristic signals for the aromatic proton (~6.46 ppm), the methoxy protons (~3.83 ppm), and the two distinct methyl groups (~2.51 and 1.96 ppm).[5]

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the micro-broth dilution method for determining the Minimal Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.[4]

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells.

-

Incubation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes only) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This compound and its analogs represent a promising and highly adaptable scaffold for the development of novel therapeutic agents. The ability to readily modify its core structure provides a robust platform for generating diverse chemical libraries with a wide spectrum of biological activities. As demonstrated by the potent and selective activities of its derivatives against cancer stem cells, key metabolic enzymes, and pathogenic microbes, this chemical class holds significant potential for addressing unmet needs in oncology, neurodegenerative disease, and infectious disease. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic profiles for in vivo applications, and further elucidating the precise molecular mechanisms underlying the observed biological effects.

References

- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of dimethylbenzoic acid derivatives

An In-depth Technical Guide to the Natural Occurrence of Dimethylbenzoic Acid Derivatives

Abstract

Dimethylbenzoic acids (DMBAs), a group of aromatic carboxylic acids, represent a fascinating yet underexplored niche in the vast world of natural products. While their synthetic counterparts are well-established intermediates in the chemical industry, the natural occurrence of these derivatives is sporadic and often linked to specific metabolic processes in select organisms. This guide provides a comprehensive overview of the known natural sources of DMBA isomers, detailing their presence in microbial, plant, and food systems. We delve into the causality behind their formation, often as metabolic byproducts of xenobiotic compounds like trimethylbenzenes. This document serves as a technical resource for researchers in natural product chemistry, pharmacology, and metabolomics, offering detailed, field-proven methodologies for the extraction, isolation, and characterization of these compounds. Furthermore, we explore their nascently understood biological activities and potential applications, providing a foundation for future research and development.

The Landscape of Dimethylbenzoic Acids in Nature

Benzoic acid and its derivatives are ubiquitous in nature, serving diverse roles from chemical defense in plants to antimicrobial preservation.[1][2] The dimethylbenzoic acid isomers, characterized by a benzoic acid core with two methyl group substitutions, are less common. Their presence in a biological system is often a significant clue, pointing either to a unique biosynthetic capability or to the biotransformation of an environmental pollutant. Understanding their origin is critical for distinguishing between endogenous metabolites and biomarkers of xenobiotic exposure.

There are six primary isomers of dimethylbenzoic acid, the natural occurrence of which is varied and specific:

-

2,3-Dimethylbenzoic acid

-

2,4-Dimethylbenzoic acid

-

2,5-Dimethylbenzoic acid

-

2,6-Dimethylbenzoic acid

-

3,4-Dimethylbenzoic acid

-

3,5-Dimethylbenzoic acid

This guide will systematically explore the documented natural sources and metabolic origins of these isomers.

Documented Natural Sources and Metabolic Origins

The occurrence of DMBA isomers is not widespread, but they have been identified in specific microorganisms, plants, and food products. Often, they are metabolites resulting from the degradation of trimethylbenzenes (TMBs).[3][4]

Table 1: Summary of Known Natural and Metabolic Sources of DMBA Isomers

| Isomer | Source Organism/Matrix | Type of Source | Key Finding | Reference |

| 2,4-Dimethylbenzoic acid | Saccharomyces cerevisiae | Fungus (Yeast) | Identified as a metabolite. | [5] |

| Cephalosporium sp. AL031 | Fungus | Secondary metabolite with antibacterial activity. | [6] | |

| Mammalian Systems | Metabolite | A primary metabolite of pseudocumene (1,2,4-trimethylbenzene). | [4][6] | |

| 3,4-Dimethylbenzoic acid | Viburnum cylindricum | Plant | Reported as a phytochemical constituent. | [7] |

| Eucalyptus globulus | Plant | Identified as a phytochemical constituent. | ||

| Rhodococcus rhodochrous | Bacterium | Product of dimethylbenzoate metabolism. | [8] | |

| Various Foods | Food | Detected in poultry, pork, and spices. | [9] | |

| 2,3-, 2,5-, 2,6-DMBA | Mammalian Systems | Metabolite | Primarily known as metabolites of trimethylbenzene isomers. | [3][10] |

| 3,5-Dimethylbenzoic acid | Human Exposome | Xenobiotic | Not considered a naturally occurring metabolite; its presence indicates exposure. | [11] |

Microbial Origins: Fungi and Bacteria

Microorganisms are prolific producers of secondary metabolites. Certain DMBA isomers have been identified as products of microbial metabolism.

-

2,4-Dimethylbenzoic acid has been identified as a metabolite in the common yeast Saccharomyces cerevisiae[5]. More significantly from a bioactivity perspective, it was isolated from the fungus Cephalosporium sp. AL031 and demonstrated antibacterial properties[6].

-

3,4-Dimethylbenzoic acid is a known metabolic product of the bacterium Rhodococcus rhodochrous N75, which can utilize alkylbenzenes as a carbon source[8]. This highlights a key theme: the role of DMBAs in the microbial degradation of aromatic hydrocarbons.

Phytochemical Sources

The presence of DMBAs in plants is less common than that of their hydroxylated cousins (e.g., protocatechuic acid). However, specific instances have been documented:

-

3,4-Dimethylbenzoic acid has been reported in the plant Viburnum cylindricum and in Eucalyptus globulus[7]. Its biosynthetic origin in these plants is not fully elucidated but may involve pathways related to shikimate or polyketide synthesis, followed by methylation.

DMBAs as Xenobiotic Metabolites